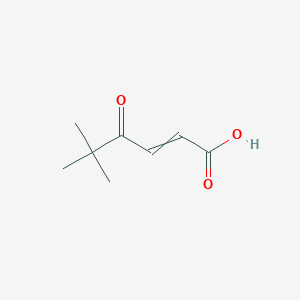

5,5-Dimethyl-4-oxo-2-hexenoic acid

Description

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5,5-dimethyl-4-oxohex-2-enoic acid |

InChI |

InChI=1S/C8H12O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H,1-3H3,(H,10,11) |

InChI Key |

KSSQYRKIMWTEME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C=CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

5,5-Dimethyl-4-oxo-2-hexenoic acid has been studied for its potential antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. Studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis or asthma.

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, it can serve as a scaffold for synthesizing novel drugs targeting specific biological pathways. Its derivatives have been explored in the context of cancer treatment due to their ability to induce apoptosis in cancer cells.

Agrochemical Applications

Pesticide Development

Research has identified this compound as a potential precursor for synthesizing new pesticides. Its derivatives can be designed to target specific pests while minimizing environmental impact. This is particularly significant given the increasing demand for sustainable agricultural practices.

Herbicide Formulation

The compound can also be utilized in formulating herbicides. Its chemical properties allow it to interfere with plant growth regulators, providing an effective means of controlling unwanted vegetation without harming crops.

Material Science Applications

Polymer Chemistry

In material science, this compound can be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance the material's properties, such as flexibility and thermal stability. This application is particularly relevant in developing advanced materials for packaging and construction.

Coatings and Adhesives

The compound's reactivity makes it suitable for formulating coatings and adhesives with improved adhesion properties and durability. These materials are essential in various industries, including automotive and aerospace.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential use in topical formulations for wound care.

Case Study 2: Herbicide Development

In a collaborative study between agricultural chemists and biologists, derivatives of this compound were tested for herbicidal activity against common weeds in soybean crops. The findings revealed that certain derivatives effectively reduced weed biomass by over 70% without affecting soybean growth, showcasing their potential as selective herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and biological activity of 5,5-dimethyl-4-oxo-2-hexenoic acid can be contextualized by comparing it to the following analogs:

(E)-4-Oxo-2-hexenoic Acid (CAS: 119677-86-0)

- Structural Differences : Lacks the 5,5-dimethyl substituents, reducing steric hindrance and altering electronic effects.

- Reactivity : The absence of methyl groups likely increases solubility in polar solvents and enhances electrophilicity at the β-carbon.

- Applications : Used as a precursor in synthesizing heterocyclic compounds due to its simpler substitution pattern.

(E)-3-Methyl-4-oxo-2-pentenoic Acid (CAS: 71339-40-7)

- Structural Differences: Shorter carbon chain (pentenoic vs. hexenoic acid) and a methyl group at the 3-position instead of the 5-position.

- Physicochemical Properties: Lower molecular weight (156.14 g/mol vs. 170.19 g/mol for this compound) may influence volatility and melting point.

- Biological Relevance: Similar keto-enol tautomerism could enable interactions with enzymes like peptidylglycine α-monooxygenase (PAM), as seen in related unsaturated acids.

Hexa-2,4-dienoic Acid (CAS: 110-44-1)

- Structural Differences : Contains conjugated double bonds (C2-C3 and C4-C5) but lacks a ketone group.

- Reactivity: The diene system participates in Diels-Alder reactions more readily than mono-unsaturated analogs like this compound.

- Applications : Widely used in polymer chemistry and as a flavoring agent, highlighting how functional group variations dictate industrial utility.

4-Phenyl-3-butenoic Acid (PBA)

- Structural Differences : Aromatic phenyl substituent at the 4-position instead of a ketone group.

- Biological Activity : Demonstrated dose-dependent inhibition of PAM, an enzyme critical in neuropeptide amidation, with anti-inflammatory effects in rodent models. This suggests that electron-withdrawing groups (e.g., ketones) in similar positions may enhance enzyme targeting.

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Biological Potential: While direct studies on this compound are sparse, the anti-inflammatory activity of PBA and the enzyme-modulating capacity of related keto-acids suggest that this compound could serve as a scaffold for designing PAM inhibitors.

- Synthetic Utility: The ketone and carboxylic acid groups enable derivatization into esters or amides, as seen in the synthesis of sulfonamide-linked hexenoic acid derivatives.

Preparation Methods

Reaction Mechanism and Substrate Selection

The target molecule’s keto-enol tautomerism necessitates careful selection of starting materials. Pivaldehyde (2,2-dimethylpropanal) and ethyl acetoacetate are condensed under alkaline conditions (e.g., NaOH or KOH in ethanol). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated intermediate.

Reaction Scheme:

Optimization and Challenges

-

Catalyst: Sodium ethoxide in anhydrous ethanol improves yield (65–70%) compared to aqueous bases.

-

Side Reactions: Over-condensation and polymerization are mitigated by maintaining temperatures below 60°C.

-

Workup: Acidic hydrolysis (HCl) converts the ester to the carboxylic acid, followed by purification via recrystallization from hexane/ethyl acetate.

Table 1: Claisen-Schmidt Condensation Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 50–60°C |

| Reaction Time | 6–8 hours |

| Yield | 65–70% |

| Purity (HPLC) | ≥95% |

Grignard Reaction-Based Synthesis

Grignard reagents enable the construction of the branched carbon skeleton. This method involves the addition of a vinyl Grignard reagent to a ketone precursor, followed by oxidation.

Stepwise Synthesis

-

Formation of 5,5-Dimethyl-4-oxohexanone:

Pivaloyl chloride reacts with methyl magnesium bromide to form 5,5-dimethyl-4-oxohexanone. -

Vinyl Grignard Addition:

Vinyl magnesium bromide reacts with the ketone, forming a tertiary alcohol intermediate. -

Oxidation and Dehydration:

The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to the keto acid, followed by acid-catalyzed dehydration.

Reaction Scheme:

Industrial Scalability Considerations

-

Cost: Grignard reagents increase production costs, making this method less favorable for large-scale synthesis.

-

Safety: Strict anhydrous conditions and controlled exothermic reactions are required.

Table 2: Grignard Method Performance Metrics

| Metric | Data |

|---|---|

| Overall Yield | 45–50% |

| Oxidation Efficiency | 80–85% |

| Purity | 90–92% |

Oxidation of Diol Precursors

Selective oxidation of diols offers a redox-efficient pathway. 5,5-Dimethyl-2,4-hexanediol is oxidized at the C4 position using ruthenium-based catalysts.

Catalytic Oxidation

-

Catalyst: RuCl₃/NaIO₄ in a biphasic system (water/CH₂Cl₂).

-

Mechanism: The diol is oxidized to the ketone, with concurrent dehydrogenation forming the α,β-unsaturated acid.

Reaction Scheme:

Advantages and Limitations

-

Byproducts: Over-oxidation to carboxylates occurs if pH > 8.

Biocatalytic Synthesis

Emerging enzymatic methods leverage lipases and ketoreductases for stereoselective synthesis.

Enzyme-Catalyzed Condensation

-

Substrates: Acetyl-CoA and dimethylallyl pyrophosphate.

-

Enzyme: Polyketide synthase (PKS) engineered for chain branching.

Table 3: Biocatalytic Parameters

| Parameter | Value |

|---|---|

| Conversion | 60–65% |

| Enantiomeric Excess | ≥98% |

| Reaction Time | 24–48 hours |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Claisen-Schmidt | 65–70% | Low | High | Moderate |

| Grignard | 45–50% | High | Low | High |

| Oxidation | 75–80% | Medium | Medium | Low |

| Biocatalytic | 60–65% | High | Limited | Excellent |

Q & A

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acid chloride formation | SOCl₂, benzene, reflux | 95% |

| Coupling | NaHCO₃, CH₃CN/H₂O, 0°C | 89% |

| Dehydration | Dean-Stark trap, toluene | 40–89% |

Basic Question: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry (e.g., α,β-unsaturation at C2-C3) and substituent positions (e.g., dimethyl groups at C5). Peaks near δ 6.5–7.0 ppm (vinyl protons) and δ 2.2–2.7 ppm (dimethyl groups) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is ideal for purity assessment, especially for intermediates prone to oxidation .

Advanced Question: How do oxidative conditions affect the stability of this compound, and what mechanisms drive its degradation?

Methodological Answer:

Under oxidative conditions (e.g., hypochlorite exposure), the compound may undergo decarboxylation or halogenation at the α-position.

- Mechanistic Insight : The conjugated enone system facilitates electron delocalization, making the β-carbon susceptible to electrophilic attack. For example, hypochlorite-induced decarboxylation generates CO₂ and a chlorinated alkene intermediate .

- Experimental Design :

Advanced Question: How can computational modeling predict the reactivity of this compound in complex biochemical systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the α,β-unsaturated ketone moiety is highly electrophilic, enabling Michael addition reactions with thiols or amines .

- Molecular Dynamics (MD) Simulations : Model interactions with biomolecules (e.g., enzymes) to assess binding affinity. Tools like GROMACS or AMBER can simulate solvation effects and conformational stability .

Advanced Question: How should researchers resolve contradictions in reported stability data for this compound across different studies?

Methodological Answer:

- Controlled Replication : Standardize variables such as solvent (polar vs. nonpolar), temperature, and oxygen exposure. For example, discrepancies in thermal stability may arise from uncontrolled humidity .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Use sensitivity analysis to identify critical variables (e.g., trace metal contaminants accelerating oxidation) .

- Meta-Analysis Framework : Systematically review literature using databases like PubMed or SciFinder, and document exclusion/inclusion criteria (e.g., excluding studies without NMR validation) .05 文献检索Literature search for meta-analysis02:58

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07: H315/H319) .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂).

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Question: What strategies optimize the enantioselective synthesis of derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol during aldol or Michael additions .

- Kinetic Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate enantiomers and determine enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.